molecular formula C8H8F3N3S B1299966 N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 20069-30-1

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1299966
CAS RN: 20069-30-1
M. Wt: 235.23 g/mol
InChI Key: KDDAUQBQXBHUPJ-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the chemical behavior and applications of this class of compounds.

Synthesis Analysis

The synthesis of related hydrazinecarbothioamide compounds involves the reaction of isothiocyanatobenzene with hydrazine hydrate, as seen in the preparation of N-(3-Chlorophenyl)hydrazinecarbothioamide . This process typically occurs in an alcohol solvent, such as 2-propanol, and may involve subsequent condensation with aromatic aldehydes to yield various substituted derivatives . The synthesis is characterized by spectroscopic methods, including NMR, which provides detailed information about the molecular structure and the existence of different ionic forms .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often elucidated using spectroscopic techniques such as NMR and mass spectrometry. For instance, multinuclear NMR studies have been conducted on platinum(II) complexes of N-phenyl and N-(3-Allyl) substituted hydrazinecarbothioamides, revealing the mode of coordination of Pt(II) to the ligands . Additionally, molecular modeling and atomic charges of heteroatoms in these compounds have been performed to investigate fragmentation pathways .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives participate in various chemical reactions, leading to the formation of heterocyclic rings and other complex structures. For example, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate produces a range of heterocyclic compounds, including pyrazoles and triazoles . The reaction conditions, such as temperature, can significantly influence the outcome and the structure of the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are closely related to their molecular structure. For instance, the fluorescent detection of hydrazine via derivatization with 2,3-naphthalene dicarboxaldehyde demonstrates the potential of these compounds as fluorescent probes, with specific reactivity and selectivity under certain conditions . The binding stoichiometry and constants can be determined for specific interactions, such as the binding of Fe(III) by a related fluorescent sensor .

Scientific Research Applications

Coordination Compounds in Cancer Research

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide derivatives have been studied for their potential in forming coordination compounds with copper and nickel. These compounds act as bridging ligands and have shown the ability to inhibit the growth of human leukemia cancer cells in vitro. This suggests their potential application in the development of cancer treatments (Pakhontsu et al., 2014).

Fluorescent Probes in Iron Detection

Derivatives of N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide have been explored as fluorescent sensors for the detection of iron (Fe(III)) in aqueous solutions. The compounds exhibit a concentration-dependent increase in fluorescence upon binding with iron, demonstrating their usefulness in biological and environmental analysis (Marenco et al., 2012).

Antioxidant Activity

Newly synthesized hydrazinecarbothioamides, including N-(3-(Trifluoromethyl)phenyl) variants, have been evaluated for their antioxidant properties. Some of these compounds have demonstrated excellent antioxidant activity, which could have implications for their use in medical and cosmetic applications (Bărbuceanu et al., 2014).

Derivatization Agents in Mass Spectrometry

Compounds including N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide derivatives have been synthesized as derivatization agents for carboxylic acids in mass spectrometry. These reagents enhance the ionization response of analytes, making them valuable tools in analytical chemistry (Inoda et al., 2011).

Membrane Sensors

N-phenyl derivatives of hydrazinecarbothioamide have been used in fabricating poly(vinyl chloride) (PVC) membrane sensors. These sensors show promising selectivity and sensitivity towards specific ions, including holmium, highlighting their potential in analytical and environmental applications (Zamani, 2011).

Tyrosinase Inhibition and Interaction with HSA

N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as inhibitors of tyrosinase, an enzyme linked to melanoma development. These compounds have shown potential in interacting with human serum albumin (HSA), suggesting their applicability in the development of therapeutic agents (Sousa-Pereira et al., 2018).

properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3S/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDAUQBQXBHUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353251
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Trifluoromethyl)phenyl)hydrazinecarbothioamide

CAS RN

20069-30-1
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20069-30-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-isothiocyanato-3-(trifluoromethyl)benzene (250 mg, 1.23 mmol) in methanol (5 mL) was added hydrazine hydrate (307 mg, 6.16 mmol) dropwise at 5° C.-10° C. After complete addition of hydrazine hydrate, the reaction mixture was stirred at room temperature for 2-3 h. When TLC (mobile phase-30% ethyl acetate in n-Hexane, Rf. S.M.—0.80, product—0.2) showed absence of starting material, the methanol was concentrated, water was added and extracted with ethyl acetate. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated to give the pure product as an off white solid (Yield: 200 mg, 69.4% of theoretical).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NC Desai, KR Wadekar, HK Mehta… - Russian Journal of Organic …, 2021 - Springer
A simple synthetic protocol have been developed for the preparation of novel N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-N′-phenylthiourea derivatives by the …
Number of citations: 2 link.springer.com
D Szulczyk, P Tomaszewski, M Jóźwiak, AE Kozioł… - Molecules, 2017 - mdpi.com
Thirty six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were efficiently synthesized. The new compounds involve the linkage of a 2-pyridyl ring with thiosemicarbazide (…
Number of citations: 26 www.mdpi.com
R Rishikesan, RP Karuvalam, NJ Muthipeedika… - Journal of Chemical …, 2021 - Springer
A novel series of analogues based on 5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione core have been synthesized and their potential as …
Number of citations: 18 link.springer.com
M Jabeen, MI Choudhry, GA Miana, KM Rahman… - Steroids, 2018 - Elsevier
Steroidal hormones progesterone and testosterone play a vital role in breast and prostate cancers. In this research, we have synthesized and characterized a total of thirty-one (31) new …
Number of citations: 25 www.sciencedirect.com

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